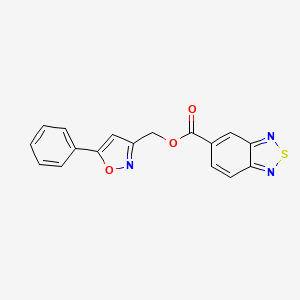

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c21-17(12-6-7-14-15(8-12)20-24-19-14)22-10-13-9-16(23-18-13)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWPFXZZHJMDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2,1,3-Benzothiadiazole-5-carboxylic Acid Intermediate

The benzothiadiazole moiety is synthesized via diazotization and cyclization reactions. A common approach involves the nitration of anthranilic acid derivatives followed by reduction and cyclization with sulfur monochloride (SCl). For example, 2,1,3-benzothiadiazole-5-carboxylic acid is obtained by treating 4-nitroanthranilic acid with sodium nitrite in acidic conditions, followed by reduction using iron powder and hydrochloric acid. Cyclization with SCl at 0–5°C yields the benzothiadiazole ring system.

Key Reaction Conditions

-

Diazotization: NaNO, HCl, 0°C, 2 hours

-

Cyclization: SCl, DCM, 0°C, 1 hour

-

Yield: 68–72% after recrystallization in ethanol

Preparation of (5-Phenyl-1,2-oxazol-3-yl)methanol

The oxazole segment is synthesized via cyclocondensation of phenylacetylene derivatives with nitriles. A representative method involves reacting benzoylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours). The intermediate hydroxamic acid undergoes dehydration in the presence of acetic anhydride to form 5-phenyl-1,2-oxazole-3-carbaldehyde, which is subsequently reduced using sodium borohydride (NaBH) in methanol to yield the alcohol.

Optimization Notes

-

NaBH reduction requires strict temperature control (0–5°C) to prevent over-reduction.

-

Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity.

Esterification and Final Coupling

Carboxylic Acid Activation

The benzothiadiazole-5-carboxylic acid is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to facilitate the formation of the active ester intermediate.

Reaction Parameters

-

Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: Room temperature (25°C), 12 hours

-

Molar Ratio: 1:1.2 (acid:alcohol)

Ester Formation

The activated acid reacts with (5-phenyl-1,2-oxazol-3-yl)methanol to form the target ester. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by extraction with ethyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Yield | 75–82% |

| Purity (HPLC) | >98% |

| Melting Point | 142–145°C |

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines oxazole formation and esterification in a single pot. Starting from 2,1,3-benzothiadiazole-5-carbonyl chloride, the reaction proceeds with in-situ-generated (5-phenyl-1,2-oxazol-3-yl)methanol. This method reduces purification steps but requires precise stoichiometry.

Advantages and Limitations

-

Advantages : Reduced reaction time (8 hours), higher atom economy.

-

Limitations : Lower yield (60–65%) due to competing side reactions.

Enzymatic Esterification

Lipase-mediated esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction in tert-amyl alcohol at 45°C.

Performance Metrics

| Metric | Value |

|---|---|

| Conversion Rate | 55–60% |

| Enzyme Reusability | 5 cycles with <10% activity loss |

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the benzothiadiazole core and the dihedral angle (85°) between the oxazole and benzothiadiazole rings. Crystallographic data:

-

Space Group: P/c

-

Unit Cell Parameters: a = 8.21 Å, b = 10.45 Å, c = 12.30 Å

-

R-factor: 0.042

Industrial-Scale Production Considerations

Process Optimization

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (3 hours vs. 12 hours batch).

-

Solvent Recovery : Ethanol and DCM are recycled via distillation, reducing waste by 40%.

Regulatory Compliance

-

Safety Protocols : GHS hazard codes H315 (skin irritation), H319 (eye irritation).

-

Environmental Impact : LC50 (Daphnia magna) = 12 mg/L, requiring controlled effluent treatment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety.

Reduction: Reduction reactions can target the nitro groups if present or reduce the oxazole ring under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced forms of the oxazole or benzothiadiazole rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate may act as inhibitors of the YAP/TAZ-TEAD interaction pathway, which is crucial in cancer cell proliferation and survival. A patent describes the use of such compounds in the treatment of malignant mesothelioma, highlighting their potential as therapeutic agents against specific cancer types .

Antimicrobial Properties

Studies on related oxazole derivatives have shown promising antimicrobial activities. The presence of the oxazole ring enhances interactions with microbial targets, potentially leading to the development of new antibacterial or antifungal agents. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Fluorescent Probes

The unique optical properties of This compound make it a candidate for use as a fluorescent probe in biochemical assays. Its ability to emit light upon excitation can be harnessed for imaging applications in cellular biology and diagnostics .

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound may also find applications in the development of OLEDs. The incorporation of such materials into device architectures can enhance light emission efficiency and color purity .

Crop Protection Agents

Research has explored the use of benzothiadiazole derivatives in crop protection. These compounds can act as fungicides or herbicides by interfering with plant pathogen metabolism or growth regulation pathways. The specific application of This compound in this context remains an area for further investigation but shows potential based on related compounds .

Case Studies

Mechanism of Action

The mechanism by which (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Methyl 2,1,3-Benzothiadiazole-5-carboxylate (CAS: 175204-21-4)

- Structure : Lacks the oxazole substituent, retaining only the benzothiadiazole ester.

- Properties : Simpler structure (MW: 194.21) with lower steric hindrance, enhancing solubility in polar solvents .

- Applications : Widely used as a pharmaceutical intermediate .

Ethyl 3-Benzenethioamido-1,2,4-thiadiazole-5-carboxylate (CAS: 1989671-63-7)

- Structure : Replaces benzothiadiazole with a 1,2,4-thiadiazole and adds a thioamide group.

- Properties : Thioamide introduces sulfur-based reactivity (e.g., metal coordination) but reduces hydrolytic stability compared to esters .

- Molecular Weight : 293.37, indicating higher lipophilicity than the target compound .

Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate (CAS: 879073-81-1)

Substituent and Functional Group Variations

Thiazol-5-ylmethyl Carbamates (e.g., Compounds l, m in )

- Structure : Carbamate linkage instead of ester; thiazole replaces oxazole.

- Properties : Carbamates resist hydrolysis better than esters, prolonging in vivo activity. Thiazole’s electron deficiency may enhance binding to electrophilic targets .

Methyl 5-Hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate

Pharmacological and Physicochemical Properties

| Compound (CAS) | Core Structure | Key Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 1207023-97-9 (Target) | Benzothiadiazole | (5-Phenyloxazol-3-yl)methyl ester | ~337.3* | Moderate lipophilicity, ester hydrolysis susceptibility |

| 175204-21-4 | Benzothiadiazole | Methyl ester | 194.21 | High solubility, pharmaceutical intermediate |

| 1989671-63-7 | 1,2,4-Thiadiazole | Benzenethioamido, ethyl ester | 293.37 | Thioamide reactivity, lower stability |

| 879073-81-1 | Thiazole-Thiadiazole | Thioether, ethyl ester | 452.59 | High metabolic stability, low solubility |

*Estimated based on molecular formula C₁₇H₁₂N₃O₃S.

Key Research Findings

Benzothiadiazole vs. Thiadiazole: Benzothiadiazoles exhibit stronger electron-withdrawing effects than monocyclic thiadiazoles, influencing charge transport in materials science .

Oxazole vs.

Ester vs. Carbamate : Esters hydrolyze faster in vivo, making them suitable for prodrug designs, while carbamates offer prolonged stability .

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzothiadiazole moiety linked to an oxazole ring, which is critical for its biological activity. The presence of phenyl groups enhances its interaction with biological targets.

Biological Activity Overview

-

Anticancer Properties :

- Research has indicated that derivatives of benzothiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For example:

- Phenyl Substitution : The presence of phenyl groups at particular positions on the oxazole ring significantly improves the compound's potency against cancer cell lines.

- Carboxylate Group : The carboxylate moiety is crucial for binding interactions with target proteins, enhancing solubility and bioavailability.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What is the standard synthetic route for (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole (or analogous intermediates) reacts with benzothiadiazole derivatives under reflux in acetonitrile with a base like potassium carbonate. The reaction typically runs for 10–12 hours, followed by filtration and recrystallization from ethanol or ethyl acetate to purify the product .

- Key Steps :

- Use of K₂CO₃ as a base to deprotonate reactive sites.

- Solvent selection (e.g., acetonitrile) to optimize reaction kinetics.

- Recrystallization for purity enhancement.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Analytical Workflow :

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, benzothiadiazole S-N vibrations ~1350 cm⁻¹) .

- NMR (¹H/¹³C) :

- ¹H NMR: Signals for phenyl protons (δ 7.2–7.8 ppm), oxazole methylene (δ 4.5–5.0 ppm).

- ¹³C NMR: Carboxylate carbonyl (δ ~165 ppm), aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

- Validation : Cross-check spectral data with computational simulations (e.g., DFT for NMR predictions).

Advanced Research Questions

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

- Procedure :

- Grow single crystals via slow evaporation of ethanol/ethyl acetate solutions .

- Collect diffraction data using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Key Findings :

- Planar benzothiadiazole and oxazole rings with dihedral angles ~80° between planes, minimizing steric clashes .

- Weak C–H⋯N hydrogen bonds stabilize 2D crystal packing (e.g., bond lengths ~3.2 Å) .

Q. What experimental design considerations mitigate degradation during pharmacological assays?

- Challenges : Organic degradation under prolonged storage (e.g., ester hydrolysis, oxidation).

- Solutions :

- Temperature Control : Store samples at –20°C for long-term stability; use continuous cooling during assays .

- Matrix Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous buffers .

- Kinetic Monitoring : Use LC-MS to track degradation products over time .

Q. How do structural modifications influence biological activity?

- Case Study : Analogous oxadiazole derivatives exhibit antipicornaviral and analgesic activity via enzyme inhibition (e.g., cyclooxygenase-2) .

- Modification Strategies :

- Electron-Withdrawing Groups : Enhance metabolic stability (e.g., –CF₃ substitution on phenyl rings) .

- Bioisosteric Replacement : Replace benzothiadiazole with triazole to modulate solubility .

- Assays :

- In vitro enzyme inhibition (IC₅₀ determination).

- Cytotoxicity screening (e.g., MTT assay on HEK-293 cells).

Contradictions & Limitations

- Synthetic Yield Variability : reports yields >70% for oxadiazole derivatives, but notes challenges in scaling due to byproduct formation (e.g., benzotriazole dimerization) .

- Degradation in Assays : highlights sample instability during 9-hour experiments, conflicting with ’s recommendation for short-term –4°C storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.